molecular formula C5H5ClN2O B566562 6-Chloro-5-methylpyrimidin-2(1H)-one CAS No. 101080-24-4

6-Chloro-5-methylpyrimidin-2(1H)-one

Cat. No.: B566562
CAS No.: 101080-24-4
M. Wt: 144.558
InChI Key: VONSXWIKHHTSCS-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with chlorine at position 6 and a methyl group at position 3. Pyrimidinones are critical in medicinal chemistry due to their structural versatility and bioactivity.

Properties

CAS No.

101080-24-4

Molecular Formula

C5H5ClN2O

Molecular Weight

144.558

IUPAC Name

6-chloro-5-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H5ClN2O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H,7,8,9)

InChI Key

VONSXWIKHHTSCS-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

(a) 5-Chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3)

  • Structure : Chlorine at position 5 and a hydroxyl group at position 2.
  • Key Differences : Lacks the methyl group at position 5, altering steric and electronic profiles.
  • Applications : Used as a precursor in nucleoside analog synthesis. Higher polarity due to the hydrochloride salt enhances solubility .

(b) 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9)

  • Structure : Chlorine at position 5, methyl at position 6, and a phenyl group at position 2.

(c) 6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one (CAS 6623-80-9)

  • Structure: Amino group at position 6 and methylsulfanyl at position 4.
  • Key Differences: The amino group enhances hydrogen-bonding capacity, while methylsulfanyl introduces sulfur-based reactivity. This compound is prioritized in antimetabolite drug development .

Physicochemical and Spectral Comparisons

Table 1: Physical Properties of Selected Pyrimidinones

Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (δ, ppm)
This compound Not reported Not available Not available
6b* (Methyl 2-[4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidin-5-yl]-2-hydroxypropanoate) 84–86 3470 (OH), 1748 (C=O) 1H NMR: 1.84 (s, CH3), 8.31 (br, NH)
3c* (4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one) 177–179 3537 (OH), 1748 (C=O) 1H NMR: 2.52 (s, SCH3)
5-Chloro-6-methyl-1H-pyrimidin-4-one (CAS 7752-72-9) Not reported Not available Not available

*Compound codes from and .

Key Observations:

  • Substituent Impact: Chlorine and methyl groups in this compound likely reduce solubility compared to hydroxyl or amino-substituted analogs.
  • Spectral Trends: IR stretches for C=O (1748 cm⁻¹) and OH/NH (3470–3537 cm⁻¹) are consistent across pyrimidinones. Methyl groups in NMR appear as singlets near δ 1.8–2.5 .

(a) Dihydropyrimidin-2(1H)-ones

  • Structure: Saturated pyrimidinone ring with diverse substituents.
  • Bioactivity : Antimicrobial, anticancer, and anti-inflammatory properties. The saturated ring enhances conformational flexibility, improving target binding .
  • Contrast : this compound’s unsaturated ring may limit flexibility but increase aromatic interactions in enzyme active sites.

(b) Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives

  • Structure : Fused thiophene ring enhances planar rigidity.
  • Bioactivity: Demonstrated kinase inhibition (e.g., EGFR). The thiophene moiety improves metabolic stability compared to simpler pyrimidinones .

(c) 2,3-Dihydroquinazolin-4(1H)-ones

  • Structure : Bicyclic system with a ketone group.
  • Bioactivity: SIRT1 inhibition (e.g., MHY2251). The dihydroquinazolinone scaffold offers a larger surface area for protein interactions compared to monocyclic pyrimidinones .

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